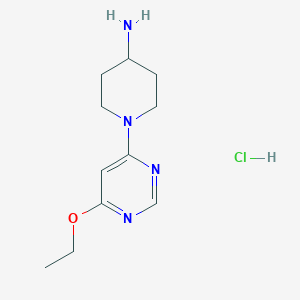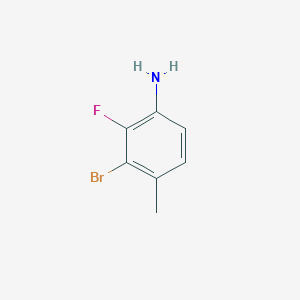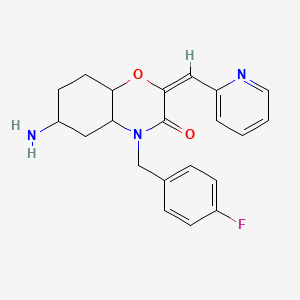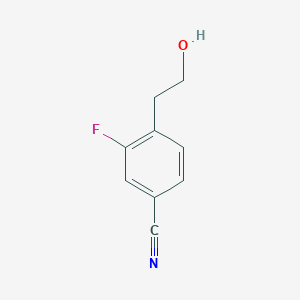
Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(2-hydroxyethyl)benzonitrile is a chemical compound that belongs to the benzonitrile family. It is characterized by the presence of a cyano group attached to a benzene ring, along with a fluorine atom and a hydroxyethyl group. This unique structure influences its reactivity and physical properties .
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitriles involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction typically occurs under optimized conditions, such as a molar ratio of benzaldehyde to hydroxylamine hydrochloride of 1:1.4, at a temperature of 135°C for 4.5 hours. Tetrabutylammonium bromide is often used as a phase transfer catalyst, and DMF (dimethylformamide) serves as the solvent. This method yields benzonitrile with an excellent yield of 92.8% .
Industrial Production Methods
In industrial settings, the production of benzonitriles can be scaled up using similar synthetic routes. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly. For example, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .
化学反応の分析
Types of Reactions
3-Fluoro-4-(2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3-Fluoro-4-(formyl)benzonitrile or 3-Fluoro-4-(carboxy)benzonitrile.
Reduction: 3-Fluoro-4-(2-hydroxyethyl)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
3-Fluoro-4-(2-hydroxyethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism by which 3-fluoro-4-(2-hydroxyethyl)benzonitrile exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the hydroxyethyl group can participate in hydrogen bonding. These interactions can influence various biochemical pathways, making the compound useful in different research applications .
類似化合物との比較
Similar Compounds
4-Fluorobenzonitrile: Lacks the hydroxyethyl group, making it less reactive in certain reactions.
3-Fluoro-4-(hydroxymethyl)benzonitrile: Similar structure but with a hydroxymethyl group instead of a hydroxyethyl group.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group, which significantly alters its chemical properties.
Uniqueness
3-Fluoro-4-(2-hydroxyethyl)benzonitrile is unique due to the presence of both a fluorine atom and a hydroxyethyl group, which provide distinct reactivity and physical properties compared to other benzonitriles. This makes it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
193290-21-0 |
|---|---|
分子式 |
C9H8FNO |
分子量 |
165.16 g/mol |
IUPAC名 |
3-fluoro-4-(2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H8FNO/c10-9-5-7(6-11)1-2-8(9)3-4-12/h1-2,5,12H,3-4H2 |
InChIキー |
ZRXMRVDQJPUNIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)F)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B12329189.png)

![tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate](/img/structure/B12329200.png)
![(2R,3S,4E,5S)-3-(3,5-dichlorophenoxy)-2-[(3,5-dichlorophenoxy)methyl]-4-(fluoromethylidene)-5-methoxyoxolane](/img/structure/B12329204.png)
![[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B12329205.png)
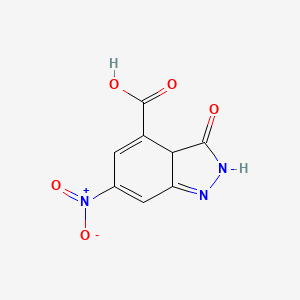
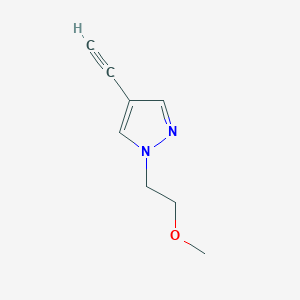

![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12329232.png)
![2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]-](/img/structure/B12329239.png)
